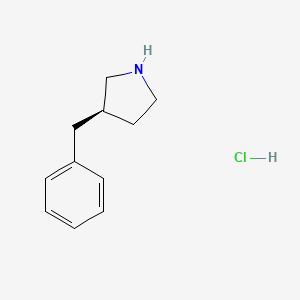
(R)-3-Benzylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Benzylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The ®-3-Benzylpyrrolidine hydrochloride is particularly notable for its chiral nature, which means it has a specific three-dimensional arrangement that can interact uniquely with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Benzylpyrrolidine hydrochloride typically involves the reaction of benzylamine with a suitable pyrrolidine precursor. One common method includes the reduction of a benzylpyrrolidine derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of ®-3-Benzylpyrrolidine hydrochloride may involve catalytic hydrogenation processes. These methods are designed to be scalable and cost-effective, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of benzylpyrrolidine derivatives. The final product is then purified through crystallization or distillation techniques to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Benzylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Benzyl alcohols or primary amines.
Substitution: Various substituted pyrrolidines depending on the reagent used.
Aplicaciones Científicas De Investigación
®-3-Benzylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, making it valuable in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are essential for the efficacy and safety of the final products.
Mecanismo De Acción
The mechanism of action of ®-3-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the activity of receptors and transporters. This modulation can lead to changes in neurotransmitter levels, affecting various physiological processes. The exact pathways and molecular targets are still under investigation, but its chiral nature plays a crucial role in its biological activity.
Comparación Con Compuestos Similares
(S)-3-Benzylpyrrolidine hydrochloride: The enantiomer of ®-3-Benzylpyrrolidine hydrochloride, which has a different three-dimensional arrangement and may exhibit different biological activities.
Pyrrolidine: The parent compound without the benzyl group, used in various chemical syntheses.
N-Benzylpyrrolidine: A similar compound with the benzyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness: ®-3-Benzylpyrrolidine hydrochloride is unique due to its specific chiral configuration, which allows it to interact selectively with biological targets. This selectivity can lead to higher efficacy and reduced side effects in therapeutic applications compared to its non-chiral or differently configured counterparts.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
(3R)-3-benzylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 |
Clave InChI |
MOHPRQHABSPJSO-MERQFXBCSA-N |
SMILES isomérico |
C1CNC[C@@H]1CC2=CC=CC=C2.Cl |
SMILES canónico |
C1CNCC1CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
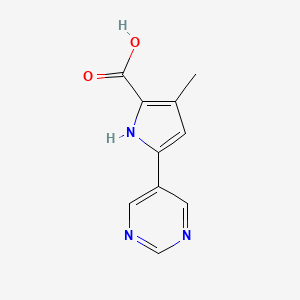
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
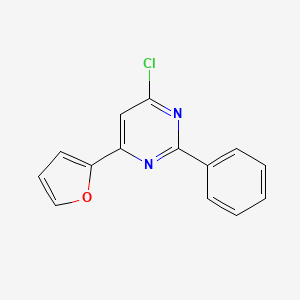

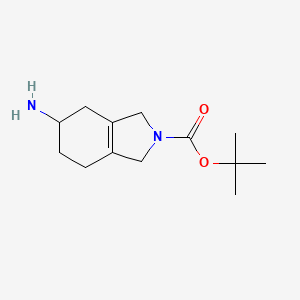
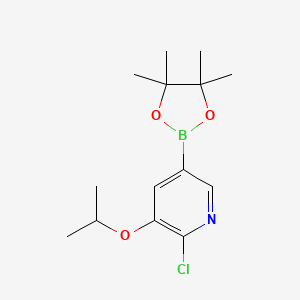

![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)
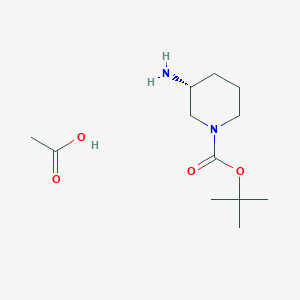
![N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide](/img/structure/B11774759.png)
